molecular formula C15H24N2S2 B14188937 2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole CAS No. 922729-68-8

2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole

Cat. No.: B14188937
CAS No.: 922729-68-8
M. Wt: 296.5 g/mol
InChI Key: ABOXVEARUAMHLU-UHFFFAOYSA-N
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Description

2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole is a complex organic compound that features a pyrrole ring, a pyrrolidine ring, and a dithiane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole typically involves multiple steps. One common approach is to start with the formation of the pyrrole ring through a Paal-Knorr condensation reaction. This involves the reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride .

The dithiane group can be introduced by reacting a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst . The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride

    Catalysts: Iron(III) chloride, Lewis acids

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols

    Substitution Products: Halogenated or nitrated pyrroles

Mechanism of Action

The mechanism of action of 2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole involves its interaction with specific molecular targets. The pyrrole and pyrrolidine rings can interact with enzymes and receptors, modulating their activity. The dithiane group can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

922729-68-8

Molecular Formula

C15H24N2S2

Molecular Weight

296.5 g/mol

IUPAC Name

2-[[5-(1,3-dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl]-1H-pyrrole

InChI

InChI=1S/C15H24N2S2/c1-15(2)10-12(14-18-7-4-8-19-14)17-13(15)9-11-5-3-6-16-11/h3,5-6,12-14,16-17H,4,7-10H2,1-2H3

InChI Key

ABOXVEARUAMHLU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC1CC2=CC=CN2)C3SCCCS3)C

Origin of Product

United States

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